molecular formula C9H8BrF3O B032482 1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene CAS No. 104395-39-3

1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene

Cat. No.: B032482
CAS No.: 104395-39-3
M. Wt: 269.06 g/mol
InChI Key: OOCARIDHXMGEMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene is an organic compound with the molecular formula C9H8BrF3O It is a derivative of benzene, where the benzene ring is substituted with a bromo-trifluoroethyl group and a methoxy group

Preparation Methods

The synthesis of 1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzene (anisole) and 1-bromo-2,2,2-trifluoroethane.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions involving water. A common method involves the use of a strong base, such as sodium hydride, to deprotonate the methoxybenzene, followed by the addition of 1-bromo-2,2,2-trifluoroethane.

    Industrial Production: On an industrial scale, the reaction may be optimized for higher yields and purity by controlling temperature, pressure, and the use of catalysts. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

    Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 1-(1-bromo-2,2,2-trifluoroethyl)-4-formylbenzene.

    Reduction Reactions: The bromo group can be reduced to form 1-(2,2,2-trifluoroethyl)-4-methoxybenzene.

    Common Reagents and Conditions: Typical reagents include sodium hydroxide for substitution reactions, potassium permanganate for oxidation reactions, and hydrogen gas with a palladium catalyst for reduction reactions.

    Major Products: The major products depend on the type of reaction and the reagents used. For example, substitution with hydroxide ions yields 1-(2,2,2-trifluoroethyl)-4-methoxyphenol.

Scientific Research Applications

1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function and activity.

    Pathways Involved: The specific pathways depend on the biological context and the target molecules. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate binding and catalysis.

Comparison with Similar Compounds

1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene can be compared with other similar compounds:

    1-Bromo-2,2,2-trifluoroethylbenzene: This compound lacks the methoxy group, which affects its reactivity and applications.

    1-(1-Bromo-2,2,2-trifluoroethyl)-4-fluorobenzene:

    1-(1-Bromo-2,2,2-trifluoroethyl)-4-hydroxybenzene: The hydroxyl group provides different reactivity, particularly in hydrogen bonding and solubility.

Properties

IUPAC Name

1-(1-bromo-2,2,2-trifluoroethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-14-7-4-2-6(3-5-7)8(10)9(11,12)13/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCARIDHXMGEMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a round-bottom flask equipped with reflux condenser, 53.2 g (0.1 mol) [1-(4-methoxyphenyl)-2,2,2-trifluoroethoxy]tris(diethylamino)phosphonium bromide (product from Example 5) were refluxed in 80 ml of methyl isobutyl ketone for 10 minutes. The subsequent distillation gave 22.2 g (83% of yield) of 1-(1-bromo-2,2,2-trifluoroethyl)-4-methoxybenzene (b.p. 108° to 110° C./8 mbar).
Name
[1-(4-methoxyphenyl)-2,2,2-trifluoroethoxy]tris(diethylamino)phosphonium bromide
Quantity
53.2 g
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.